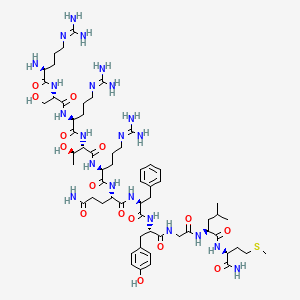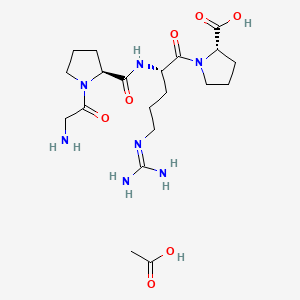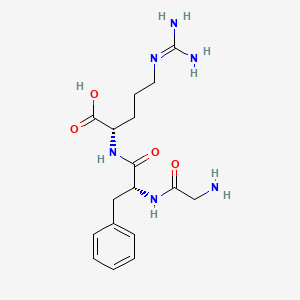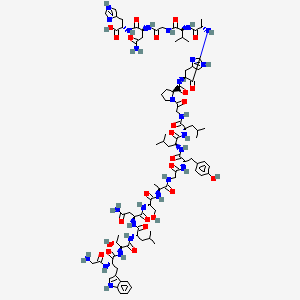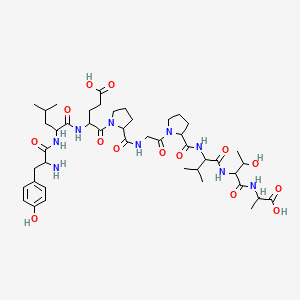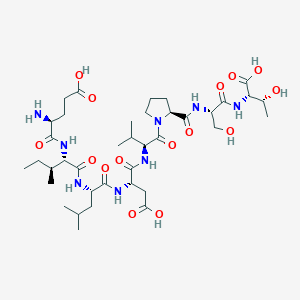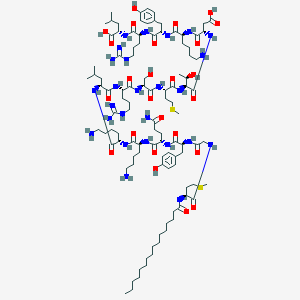
ATI-2341
Vue d'ensemble
Description
ATI-2341 est un agoniste allostérique puissant et sélectivement fonctionnel du récepteur 4 des chimiokines C-X-C (CXCR4). Il agit comme un ligand biaisé, favorisant l'activation de la protéine G hétérotrimérique inhibitrice (Gi) par rapport à Gα13. Ce composé est connu pour sa capacité à mobiliser les neutrophiles polymorphonucléaires de la moelle osseuse et les cellules souches et progénitrices hématopoïétiques .
Applications De Recherche Scientifique
ATI-2341 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the CXCR4 receptor and its signaling pathways.
Biology: The compound is utilized to investigate the mobilization of bone marrow polymorphonuclear neutrophils and hematopoietic stem and progenitor cells.
Medicine: this compound has potential therapeutic applications in the recruitment of hematopoietic stem and progenitor cells before autologous bone marrow transplantation.
Industry: The compound is used in the development of new therapeutic agents targeting the CXCR4 receptor
Mécanisme D'action
ATI-2341 is a potent and functionally selective allosteric agonist of the chemokine CXC-type receptor 4 (CXCR4) . It has been found to be an effective mobilizer of polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) .
Target of Action
The primary target of this compound is the chemokine CXC-type receptor 4 (CXCR4) . CXCR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in the retention of polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) in the bone marrow .
Mode of Action
This compound functions as a biased ligand , favoring the activation of the inhibitory heterotrimeric G protein (Gαi) over Gα13 . This means that this compound selectively activates one signaling pathway over another, leading to specific cellular responses.
Biochemical Pathways
This compound activates the inhibitory heterotrimeric G protein (Gi), which leads to the inhibition of cAMP production and the induction of calcium mobilization . The activation of Gi and the subsequent decrease in cAMP levels can affect various downstream signaling pathways, leading to changes in cellular functions.
Pharmacokinetics
The efficacy of this compound in mobilizing pmns and hspcs in the peripheral circulation of both mice and monkeys suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The activation of CXCR4 by this compound leads to the mobilization of PMNs and HSPCs in the peripheral circulation . This means that this compound can stimulate the movement of these cells out of the bone marrow and into the bloodstream.
Analyse Biochimique
Biochemical Properties
ATI-2341 plays a crucial role in biochemical reactions by acting as a biased ligand for the C-X-C chemokine receptor type 4 (CXCR4). It favors the activation of the inhibitory heterotrimeric G protein (Gi) over Gα13, leading to the inhibition of cyclic adenosine monophosphate (cAMP) production and the induction of calcium mobilization . This compound does not promote β-arrestin recruitment, which distinguishes it from other CXCR4 agonists . The compound interacts with various biomolecules, including CXCR4, Gi proteins, and calcium ions, to exert its effects.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound promotes the mobilization of bone marrow-derived polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) into the peripheral circulation . This mobilization is achieved through the activation of CXCR4 and Gi protein-dependent signaling pathways, leading to receptor internalization and chemotaxis . Additionally, this compound has been shown to enhance the recruitment and proliferation of menstrual blood-derived mesenchymal stem cells (MenSCs) and promote uterine repair in Asherman’s syndrome .
Molecular Mechanism
The molecular mechanism of this compound involves its function as a biased agonist of CXCR4. By favoring the activation of the inhibitory heterotrimeric G protein (Gi), this compound inhibits cAMP production and induces calcium mobilization . This activation leads to the dissociation of Gαi and Gγ2, indicating the activation of Gαi-signaling . This compound also induces receptor internalization and chemotaxis in CXCR4-expressing cells . The compound’s ability to selectively activate Gi proteins without promoting β-arrestin recruitment is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and is typically shipped on wet ice . In vitro studies have shown that this compound can induce dose-dependent peritoneal recruitment of PMNs when administered intraperitoneally to mice . The compound’s effects on cell proliferation and recruitment are also dose-dependent, with higher concentrations leading to increased cell proliferation and recruitment . Long-term effects of this compound on cellular function include enhanced endometrial repair and reduced fibrosis in Asherman’s syndrome .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Intraperitoneal injection of this compound in BALB/c mice results in a dose-dependent recruitment of PMNs into the peritoneum, with a maximal effect observed at 405 nmol/kg . Higher concentrations of this compound result in reduced recruitment, which is reminiscent of the bell-shaped curve generally seen with chemotactic agents . Intravenous administration of this compound in mice leads to a dose-dependent increase in PMNs in the peripheral circulation, with a maximal effect at 0.66 μmol/kg . This compound has no effect on the mobilization of lymphocytes at any dose tested .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with CXCR4 and Gi proteins. The compound mediates the retention of polymorphonuclear neutrophils and hematopoietic stem and progenitor cells in the bone marrow by disrupting CXCL12-mediated chemoattraction of CXCR4-expressing cells . This disruption leads to the mobilization of these cells into the peripheral circulation. This compound also influences metabolic flux and metabolite levels by modulating cAMP production and calcium mobilization .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with CXCR4 and Gi proteins. The compound is a potent and efficacious mobilizer of bone marrow polymorphonuclear neutrophils and hematopoietic stem and progenitor cells . It is transported to various tissues, where it exerts its effects by activating CXCR4 and inducing calcium mobilization . The distribution of this compound within cells is influenced by its ability to induce receptor internalization and chemotaxis .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its interaction with CXCR4 on the cell surface. Upon binding to CXCR4, this compound induces receptor internalization, leading to its localization within endosomes . This internalization is a key aspect of the compound’s activity, as it allows for the activation of Gi proteins and the subsequent inhibition of cAMP production and induction of calcium mobilization
Méthodes De Préparation
La synthèse d'ATI-2341 implique l'utilisation de techniques de synthèse peptidique. Le composé est un peptide lipidé, ce qui signifie qu'il est dérivé de courtes séquences peptidiques lipidées. Ces séquences sont généralement synthétisées en utilisant des méthodes de synthèse peptidique en phase solide (SPPS). Les conditions réactionnelles pour la SPPS impliquent l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Une fois la synthèse terminée, le peptide est clivé de la résine et purifié .
Analyse Des Réactions Chimiques
ATI-2341 subit plusieurs types de réactions chimiques, principalement impliquant son interaction avec le récepteur CXCR4. Le composé agit comme un agoniste allostérique, activant la protéine G hétérotrimérique inhibitrice (Gi) pour promouvoir l'inhibition de la production d'adénosine monophosphate cyclique (AMPc) et induire la mobilisation du calcium. Les réactifs couramment utilisés dans ces réactions comprennent divers solvants et tampons adaptés à la synthèse et à la purification des peptides .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme un composé d'outil pour étudier le récepteur CXCR4 et ses voies de signalisation.
Biologie : Le composé est utilisé pour étudier la mobilisation des neutrophiles polymorphonucléaires de la moelle osseuse et des cellules souches et progénitrices hématopoïétiques.
Médecine : this compound a des applications thérapeutiques potentielles dans le recrutement des cellules souches et progénitrices hématopoïétiques avant la transplantation autologue de moelle osseuse.
Industrie : Le composé est utilisé dans le développement de nouveaux agents thérapeutiques ciblant le récepteur CXCR4
Mécanisme d'action
This compound exerce ses effets en agissant comme un agoniste allostérique du récepteur CXCR4. Il agit comme un ligand biaisé, favorisant l'activation de la protéine G hétérotrimérique inhibitrice (Gi) par rapport à Gα13. Cette activation conduit à l'inhibition de la production d'AMPc et à l'induction de la mobilisation du calcium. Le composé ne favorise pas le recrutement de la β-arrestine, ce qui est un facteur clé dans sa signalisation biaisée .
Comparaison Avec Des Composés Similaires
ATI-2341 est unique en sa capacité à activer sélectivement la protéine G hétérotrimérique inhibitrice (Gi) sans favoriser le recrutement de la β-arrestine. Des composés similaires comprennent :
AMD3100 : Un antagoniste du CXCR4 utilisé pour mobiliser les cellules souches hématopoïétiques.
MSX-122 : Un antagoniste partiel du CXCR4 avec une inhibition puissante des actions CXCR4/CXCL12.
Balixafortide : Un antagoniste peptidique du CXCR4 puissant, sélectif et bien toléré ayant des effets anticancéreux
This compound se distingue par ses propriétés de signalisation biaisée, ce qui en fait un outil précieux pour étudier le récepteur CXCR4 et ses voies de signalisation associées.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H178N26O25S2/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-35-84(136)116-75(46-53-156-7)88(140)115-60-85(137)117-78(57-65-36-40-67(133)41-37-65)97(149)123-74(44-45-83(108)135)94(146)119-69(30-22-25-48-105)89(141)118-70(31-23-26-49-106)90(142)125-77(55-62(2)3)96(148)121-73(34-29-52-114-104(111)112)93(145)129-82(61-131)100(152)124-76(47-54-157-8)95(147)130-87(64(6)132)101(153)127-80(59-86(138)139)99(151)120-71(32-24-27-50-107)91(143)126-79(58-66-38-42-68(134)43-39-66)98(150)122-72(33-28-51-113-103(109)110)92(144)128-81(102(154)155)56-63(4)5/h36-43,62-64,69-82,87,131-134H,9-35,44-61,105-107H2,1-8H3,(H2,108,135)(H,115,140)(H,116,136)(H,117,137)(H,118,141)(H,119,146)(H,120,151)(H,121,148)(H,122,150)(H,123,149)(H,124,152)(H,125,142)(H,126,143)(H,127,153)(H,128,144)(H,129,145)(H,130,147)(H,138,139)(H,154,155)(H4,109,110,113)(H4,111,112,114)/t64-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,87+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLOFEANRZSEGQ-QNHYGVTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H178N26O25S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2256.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does ATI-2341 interact with its target and what are the downstream effects?
A1: this compound is a pepducin that acts as an allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4) [, ]. Unlike the natural CXCR4 ligand, stromal cell-derived factor-1α (SDF-1α), which activates multiple signaling pathways, this compound demonstrates biased agonism, preferentially activating the inhibitory G protein (Gi) pathway over G13 and β-arrestin recruitment []. This selective signaling profile contributes to its unique effects on hematopoietic cell mobilization [] and protection of brain vascular endothelial cells from radiation-induced damage [].
Q2: What is the mechanism behind this compound's ability to mobilize hematopoietic stem and progenitor cells (HSPCs)?
A2: this compound disrupts the CXCL12-mediated chemoattraction of CXCR4-expressing cells, which normally retain HSPCs in the bone marrow []. By acting as a functional antagonist when administered systemically, this compound promotes the release of HSPCs into the peripheral circulation [], making it a potential therapeutic agent for HSPC collection before procedures like autologous bone marrow transplantation [].
Q3: How does this compound contribute to the repair of damaged endometrium?
A3: Research suggests that this compound promotes the differentiation of bone marrow mesenchymal stem cells (BMSCs) into endometrial epithelial cells, a crucial step in endometrial repair []. It achieves this by modulating the expression of matrix metalloproteinase-9 (MMP-9) and tissue inhibitor of metalloproteinase 1 (TIMP-1) []. This modulation leads to increased endometrial thickness and alleviates intrauterine adhesion (IUA) [].
Q4: What is the role of the Gi pathway in this compound's therapeutic effects on Asherman's Syndrome?
A4: this compound's ability to enhance Menstrual blood-derived mesenchymal stem cell (MenSC) recruitment and promote endometrial repair in Asherman's Syndrome is linked to its activation of the Gi pathway []. This is supported by the observation that this compound's effects are more pronounced compared to Gi-3 pathway agonists []. This highlights the importance of selective pathway activation in achieving specific therapeutic outcomes.
Q5: Does this compound interact directly with CXCR4?
A5: Yes, studies employing a photo-cross-linking approach have confirmed that this compound directly interacts with CXCR4 []. This interaction occurs even when the N-terminus of CXCR4, the known chemokine-binding site, is truncated [], suggesting an allosteric mode of binding and activation.
Q6: What is known about the structure-activity relationship (SAR) of this compound?
A6: While the provided abstracts don't delve deep into specific SAR studies, they highlight that this compound is a pepducin, meaning it's a lipopeptide derived from the intracellular loops of CXCR4 []. Modifications to its peptide sequence or lipid tether could significantly impact its binding affinity, signaling bias, and overall biological activity. Further research into its SAR is crucial for optimizing its therapeutic potential.
Q7: Has this compound been investigated for therapeutic applications beyond HSPC mobilization and endometrial repair?
A7: Yes, this compound has shown promising results in protecting brain vascular endothelial cells from radiation-induced damage, potentially mitigating cognitive impairment []. It also demonstrates a role in regulating adipose tissue expansion by modulating angiogenesis in diet-induced obesity in mice []. These findings suggest potential therapeutic applications in areas beyond its initial focus.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


